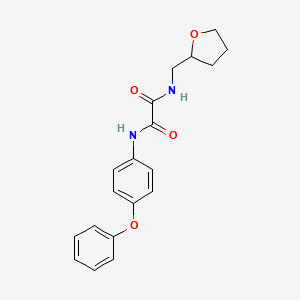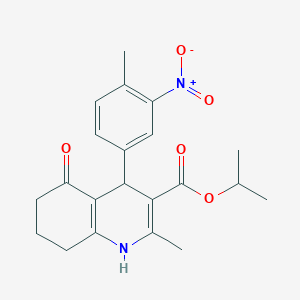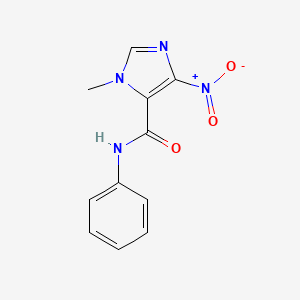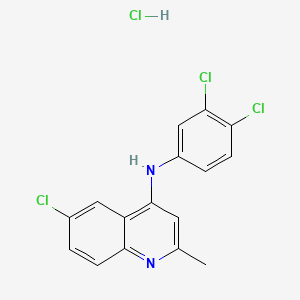
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PFT-α, and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of PFT-α involves the inhibition of the p53 pathway. P53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. PFT-α binds to the p53 protein and prevents it from binding to DNA, which inhibits the transcription of genes that promote cell growth. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PFT-α has a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PFT-α has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PFT-α has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
PFT-α has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53 pathway and has been extensively studied for its biochemical and physiological effects. However, PFT-α also has several limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, PFT-α may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on PFT-α. One area of research is the development of more potent and specific inhibitors of the p53 pathway. Another area of research is the investigation of the potential applications of PFT-α in the treatment of other diseases such as inflammatory and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PFT-α and its potential side effects.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, or PFT-α, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFT-α has been shown to have a wide range of biochemical and physiological effects, including anticancer and neuroprotective effects. While PFT-α has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of PFT-α and its mechanism of action.
Synthesemethoden
The synthesis of PFT-α involves several steps, including the reaction of 4-phenoxybenzaldehyde with ethylenediamine to form N-(4-phenoxyphenyl)ethanediamide. This intermediate compound is then reacted with tetrahydro-2-furanmethanamine to form the final product, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of PFT-α is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PFT-α has been extensively studied for its potential applications in scientific research. One of the primary applications of PFT-α is in the field of cancer research. Studies have shown that PFT-α can inhibit the growth of cancer cells by targeting the p53 pathway. PFT-α has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRAXLVGKRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5004159.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5004161.png)

![N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5004184.png)


![2-amino-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5004198.png)
![N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5004200.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)
![butyl 4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5004230.png)

![4-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5004240.png)
![5-(5-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5004243.png)